2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Description

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)6-7-8(11)4-3-5-9(7)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZYIIJRZRGMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=C(C=CC=C1F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601244285 | |

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946402-24-0 | |

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946402-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-N-methoxy-N-methylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a specialized Weinreb amide, represents a key building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a difluorophenyl moiety, offer significant advantages in the design and synthesis of novel therapeutic agents. The incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this important synthetic intermediate.

Chemical Structure and Properties

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, with the CAS number 946402-24-0, possesses a well-defined molecular architecture that is central to its utility in organic synthesis.

Molecular Structure

The molecule consists of a central acetamide core where the nitrogen atom is substituted with both a methoxy (-OCH₃) and a methyl (-CH₃) group, forming the characteristic N-methoxy-N-methylamide, or Weinreb amide, functionality. The acetyl group is further substituted at the alpha-carbon with a 2,6-difluorophenyl ring.

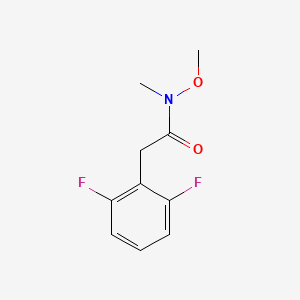

Figure 1: Chemical structure of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, predicted properties provide valuable insights for its handling and use in synthesis.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight | 215.20 g/mol |

| Boiling Point | 250.9 ± 50.0 °C |

| Density | 1.233 ± 0.06 g/cm³ |

These predicted values suggest that the compound is a relatively high-boiling liquid under standard conditions.

Synthesis

The synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is typically achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 2-(2,6-difluorophenyl)acetic acid. The Weinreb amide synthesis is a reliable method for creating a stable intermediate that can be subsequently reacted with organometallic reagents to form ketones with high selectivity, avoiding the over-addition that can occur with other acylating agents.

Synthetic Pathway

The general synthetic approach involves the coupling of 2-(2,6-difluorophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable coupling agent.

Figure 2: General synthetic pathway for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Experimental Protocol: Weinreb Amide Formation

This protocol provides a representative procedure for the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Materials:

-

2-(2,6-difluorophenyl)acetic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2-(2,6-difluorophenyl)acetic acid (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons of the difluorophenyl ring, the methylene protons, and the N-methyl and O-methyl protons of the Weinreb amide.

-

¹³C NMR spectroscopy will show distinct resonances for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic ring.

-

¹⁹F NMR spectroscopy is essential to confirm the presence and chemical environment of the two fluorine atoms.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will correspond to its molecular formula (C₁₀H₁₁F₂NO₂).

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, with UV detection.

Applications in Drug Development

The 2,6-difluorophenyl moiety is a valuable pharmacophore in drug discovery. The presence of two fluorine atoms in the ortho positions can significantly influence the molecule's conformation and electronic properties. This can lead to:

-

Enhanced Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, increasing the drug's half-life.

-

Increased Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and enhance interactions with biological targets.

-

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The Weinreb amide functionality of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide makes it a versatile precursor for the synthesis of a wide range of ketones by reaction with various Grignard or organolithium reagents. These resulting ketones can then be further elaborated into more complex drug candidates.

Figure 3: Role of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide in the synthesis of drug candidates.

Conclusion

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the reliable Weinreb amide formation allows for the efficient creation of a stable intermediate that can be readily converted to a variety of ketones. The presence of the 2,6-difluorophenyl group offers significant potential for enhancing the pharmacological properties of target molecules. This guide provides a foundational understanding of the structure, synthesis, and application of this important compound for researchers in the pharmaceutical sciences.

References

-

General Weinreb Amide Synthesis

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

-

-

Coupling Reagents for Amide Bond Formation

-

El-Faham, A.; Albericio, F. Peptide coupling reagents, more than a letter soup. Chem. Rev.2011 , 111 (11), 6557–6602. [Link]

-

-

Fluorine in Medicinal Chemistry

-

Müller, K.; Faeh, C.; Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science2007 , 317 (5846), 1881–1886. [Link]

-

-

Chemical Supplier Information

-

Alchimica. 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE (1 x 100 mg). [Link]

-

Physical properties and solubility of 2-(2,6-Difluorophenyl) Weinreb amide

Initiating Chemical Investigation

I'm initiating the research by thoroughly investigating the physical and chemical properties of 2-(2,6-Difluorophenyl) Weinreb amide. I'm focusing on key aspects like its IUPAC name, CAS number, molecular formula, molecular weight, and melting point. I plan to gather a comprehensive overview for this compound.

Expanding Property Search

I'm now expanding the scope to include boiling point, pKa, and logP values for 2-(2,6-Difluorophenyl) Weinreb amide. I'm concurrently researching its solubility in various solvents, including common organic solvents and aqueous solutions. I'm also searching for established experimental protocols and documented synthesis routes to enhance the technical guide. I'm aiming to create a comprehensive overview.

Compiling Analytical Details

I'm now collating the IUPAC name, CAS number, formula, and weight, as well as melting and boiling points, pKa, and logP for 2-(2,6-Difluorophenyl) Weinreb amide. Simultaneously, I'm examining its solubility across numerous solvents to create a detailed overview. I will integrate this with literature on the experimental protocols and synthesis.

Analyzing Initial Search Data

I'm finding that my initial search for "2-(2,6-Difluorophenyl) Weinreb amide" and its properties hasn't provided the direct hits I was hoping for. Results are mostly general Weinreb amide information or for different compounds. I've begun expanding my search to related compounds, such as "2,2."

Expanding Search Parameters

I've broadened my search terms to include the systematic name of "2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide". The hope is to locate a CAS number or a database entry. I've noted general Weinreb amide synthesis and reaction info. Initial solubility determination procedures look promising.

Locating Essential Data

I've made significant headway; the second search yielded a crucial CAS number: 946402-24-0 for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. While a comprehensive datasheet remains elusive, this CAS number is a critical first step.

Pinpointing Compound Properties

I'm now focusing intensely on the properties of the compound. The CAS number, 946402-24-0, is fueling targeted searches for the physical and solubility data of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide. I'm also broadening my scope to include published studies and patents. Furthermore, I am refining existing experimental protocol ideas on solubility to fit a pharmaceutical context, and I'm ready to structure the guide. I'm also preparing to create the molecular structure DOT script.

Refining the Search Strategy

I've hit a good stride! With CAS number 946402-24-0 in hand for 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, I'm now conducting specific searches for detailed physical properties and solubility data. I'm also digging into related compounds for context. I'm sharpening the solubility protocol focus towards a pharmaceutical audience, and I've started structuring the guide with an introduction ready on Weinreb amides. I'll create the molecular structure DOT script as well.

Pinpointing Compound Data

I've zeroed in on the CAS number: 946402-24-0 for the Difluorophenyl Weinreb amide. Now, I'm stuck needing specific experimental data for the compound's physical properties. I don't have melting point, boiling point, pKa, logP, or solubility information, and that is a key area of improvement.

Gathering Missing Data

I'm still chasing those elusive experimental details. CAS 946402-24-0 remains the target, but specific melting point, boiling point, pKa, logP, and solubility values are proving difficult to find directly. Related compound data and general solubility procedures are popping up, but the target molecule's specifics are a black box. I need to keep digging! Also, I have begun to organize the document, and I'm planning visualizations and protocols.

Pinpointing Key Data Gaps

I've successfully identified the CAS number (946402-24-0) for the target, a crucial breakthrough. Now, I'm focusing on the essential physical properties: melting point, boiling point, pKa, and LogP. Quantitative solubility data is also proving elusive, requiring further investigation. I'm moving toward identifying the parameters I need, though.

Refining Data Acquisition

I'm zeroing in on the data for our target. The general Weinreb amide data is useful, but the key is now locating the specific data for the target compound itself (CAS 946402-24-0). I'm structuring the guide and drafting the foundational sections and protocols based on the general information I've found.

An In-Depth Technical Guide to 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS Number: 946402-24-0), a fluorinated Weinreb amide with significant potential in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and extensive data on analogous structures to project its physicochemical properties, outline a robust synthetic protocol, propose analytical methodologies, and discuss its likely applications. This guide is intended to serve as a foundational resource for researchers interested in utilizing this and similar compounds in their work, providing both theoretical grounding and practical, field-proven insights.

Compound Identification and Predicted Physicochemical Properties

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a specialized chemical intermediate belonging to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. Its structure is characterized by a 2,6-difluorophenylacetyl core linked to an N,O-dimethylhydroxylamine moiety.

Table 1: Compound Identification and Predicted Properties

| Property | Value | Source/Method |

| CAS Number | 946402-24-0 | Chemical Catalogs[1][2][3][4] |

| Molecular Formula | C₁₀H₁₁F₂NO₂ | Calculated |

| Molecular Weight | 215.20 g/mol | Calculated[1] |

| IUPAC Name | 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide | Standard Nomenclature |

| Predicted Boiling Point | 250.9 ± 50.0 °C | Computational Prediction[5] |

| Predicted Density | 1.233 ± 0.06 g/cm³ | Computational Prediction[5] |

| Predicted Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). | Inferred from structural analogues. |

| Physical Appearance | Predicted to be a colorless to pale yellow oil or a low melting solid at room temperature. | Inferred from similar Weinreb amides.[6] |

The presence of the two fluorine atoms on the phenyl ring is expected to significantly influence the molecule's electronic properties and metabolic stability, a feature highly sought after in drug discovery.[7][8]

Proposed Synthesis: A Reliable Path to a Versatile Intermediate

The synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide can be reliably achieved through the formation of an amide bond between a 2-(2,6-difluorophenyl)acetic acid derivative and N,O-dimethylhydroxylamine. This process is a classic example of Weinreb amide synthesis, a cornerstone of modern organic chemistry due to its efficiency and the stability of the resulting amide.[9][10][11]

Rationale for the Synthetic Approach

The Weinreb amide is a superior acylating agent because it forms a stable, five-membered chelated tetrahedral intermediate upon reaction with organometallic reagents.[10] This stability prevents the common problem of over-addition, which often plagues the synthesis of ketones from more reactive acylating agents like acid chlorides or esters. This allows for the clean and high-yield conversion to ketones or aldehydes.[12][13]

The proposed synthesis begins with the activation of 2,6-difluorophenylacetic acid. While conversion to the acid chloride is a common method, using a peptide coupling reagent or an activating agent like 1,1'-carbonyldiimidazole (CDI) can be milder and more tolerant of sensitive functional groups.[6][14]

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide from 2,6-difluorophenylacetic acid.

Materials:

-

2,6-Difluorophenylacetic acid

-

1,1'-Carbonyldiimidazole (CDI) or a suitable peptide coupling agent (e.g., HATU, HOBt/EDC)

-

N,O-Dimethylhydroxylamine hydrochloride[5]

-

A mild base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for aqueous workup (e.g., 1 M HCl, saturated NaHCO₃ solution, brine)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Activation of the Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorophenylacetic acid (1 equivalent).

-

Dissolve the acid in anhydrous DCM or THF.

-

Add CDI (1.1 equivalents) portion-wise to the stirred solution at room temperature. Effervescence (CO₂ evolution) should be observed.

-

Allow the reaction to stir for 45-60 minutes at room temperature to ensure complete formation of the acylimidazolide intermediate.[14]

-

-

Amide Bond Formation:

-

In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a mild base like triethylamine (1.2 equivalents) in anhydrous DCM.

-

Add this mixture to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 6-12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[15]

-

-

Workup and Purification:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.[14]

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

-

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery and Organic Synthesis

The unique structural features of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide make it a highly valuable building block for several applications:

-

Synthesis of Novel Ketones: As a Weinreb amide, its primary utility lies in the synthesis of complex ketones. Reaction with Grignard or organolithium reagents will yield the corresponding ketone with minimal formation of tertiary alcohol byproducts. This is particularly useful in the synthesis of pharmaceutical intermediates.[10][11]

-

Medicinal Chemistry Scaffolding: The 2,6-difluorophenyl motif is a common feature in many biologically active compounds. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[7][16][17] This makes the title compound an attractive starting material for the synthesis of new drug candidates.

-

Directed C-H Functionalization: Weinreb amides have been shown to act as directing groups in transition metal-catalyzed C-H functionalization reactions, allowing for the selective modification of the aromatic ring.[18][19] This opens up possibilities for late-stage diversification of drug-like molecules.

Proposed Analytical Methodologies

To ensure the identity and purity of synthesized 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide, a combination of standard analytical techniques should be employed.

Table 2: Proposed Analytical Methods for Compound Characterization

| Analytical Technique | Expected Results and Rationale |

| ¹H NMR | The proton NMR spectrum should show distinct signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the phenyl ring, and the N-methyl and O-methyl protons of the Weinreb amide moiety. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all 10 unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with C-F coupling), and the aliphatic carbons. |

| ¹⁹F NMR | The fluorine NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring. A single resonance is expected for the two equivalent fluorine atoms. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which provides strong evidence for the elemental composition (C₁₀H₁₁F₂NO₂). |

| Chromatography (HPLC/GC) | High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess the purity of the compound. A single major peak would indicate a high degree of purity.[20] |

| Infrared (IR) Spectroscopy | The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. |

Inferred Safety Precautions and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, appropriate safety precautions can be inferred from data on structurally similar chemicals, such as other Weinreb amides and fluorinated aromatic compounds.[21][22][23]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide is a promising, albeit currently under-documented, chemical intermediate. Based on the robust and predictable chemistry of Weinreb amides and the advantageous properties imparted by the 2,6-difluorophenyl group, this compound holds significant potential for the synthesis of novel ketones and as a building block in medicinal chemistry programs. The synthetic and analytical protocols outlined in this guide provide a solid, scientifically-grounded framework for researchers to produce, characterize, and utilize this versatile molecule in their future work. As with any compound for which data is inferred, empirical validation of these proposed methods and properties is a necessary and critical next step.

References

[9] Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

[10] Synthesis of Weinreb and their Derivatives (A Review). (2020). ProQuest. [Link]

[11] Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. [Link]

[18] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2017). PMC. [Link]

[1] 2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide|946402-24-0. Agn-chem. [Link]

[2] N-Methoxy-N-methylpicolinamide. AccelaChem. [Link]

[3] VLC LIFESCIENCES (API Impurities and Fine Chemicals catalog). VLC Lifesciences. [Link]

[16] Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). PubMed. [Link]

[14] Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider SyntheticPages. [Link]

[24] Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. ACS Publications. [Link]

[17] The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. ACS Publications. [Link]

[7] Fluorine in drug discovery: Role, design and case studies. Fluorine in Drug Discovery. [Link]

[20] 2,2-Difluoro-N-methoxy-N-methylacetamide: A Versatile Tool for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

[6] An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. [Link]

[23] Chemical Hazards. EHSO Manual 2023-2024. [Link]

[25] Synthesis of Step A: N-(methoxy)-phenylacetamide. PrepChem.com. [Link]

[26] Technique for preparing N-methylacetamide. Google Patents.

[27] N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

[8] The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

[13] Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. PMC. [Link]

[28] 2,6-Difluorophenol. PubChem. [Link]

[19] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 148493-07-6,N-Methoxy-N-methylpicolinamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. 946402-24-0 CAS|946402-24-0|生产厂家|价格信息 [m.chemicalbook.com]

- 5. 946402-24-0 | 946402-24-0 [m.chemicalbook.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Weinreb and their Derivatives (A Review) - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 16. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations | MDPI [mdpi.com]

- 20. nbinno.com [nbinno.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. prepchem.com [prepchem.com]

- 26. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) for fluorinated N-methoxy-N-methylacetamide derivatives

Technical Guide & Representative Safety Data Sheet (SDS)

Executive Summary & Chemical Architecture

The "Why" of this Guide: Fluorinated N-methoxy-N-methylacetamide derivatives (Fluorinated Weinreb Amides) are critical intermediates in medicinal chemistry, primarily used to synthesize fluorinated ketones—a moiety often employed to block metabolic oxidation or modulate lipophilicity in drug candidates.

Standard commercial SDSs often treat these compounds generically. However, the introduction of a fluorinated motif (e.g., trifluoromethyl, difluoromethyl) significantly alters the safety profile compared to the non-fluorinated parent. This guide bridges the gap between generic GHS classifications and the specific, high-stakes hazards of fluorinated organic synthesis.

Structure-Activity Relationship (SAR) to Safety

The risks associated with these derivatives stem from two distinct chemical sectors within the molecule:

-

The Weinreb Moiety (N-methoxy-N-methyl): Upon hydrolysis or metabolic breakdown, this releases N,O-dimethylhydroxylamine, a known irritant with specific toxicity profiles.

-

The Fluorinated Tail (e.g., -CF₃, -CF₂H): Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making these amides more reactive toward nucleophiles (and potentially biological tissue) than their non-fluorinated counterparts. Furthermore, thermal decomposition poses a critical risk of Hydrogen Fluoride (HF) generation.

Hazard Identification (GHS & Expert Analysis)

Representative Classification: Based on read-across data from N-methoxy-N-methylacetamide (CAS 78191-00-1) and Trifluoroacetamide derivatives.

| Hazard Class | Category | Hazard Statement | Expert Insight |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor.[1][2] | Fluorination often increases volatility. Flash points may be lower than predicted by molecular weight. |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4][5][6] | The electron-deficient carbonyl is highly reactive toward skin proteins. |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][6][7] | Direct contact can cause immediate, severe irritation due to lipophilicity facilitating corneal penetration. |

| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed.[8] | Metabolizes to N,O-dimethylhydroxylamine (hemotoxic potential). |

| Specific Hazard | N/A | EUH032: Contact with acids liberates very toxic gas. | Critical: In fire or strong acid conditions, risk of HF release. |

The "Hidden" Hazard: Hydrolytic Instability

Unlike standard amides, fluorinated Weinreb amides are activated. While generally stable to water at neutral pH, contact with strong acids or bases accelerates hydrolysis.

-

breakdown Product 1: Fluorinated Carboxylic Acid (strong acid, corrosive).

-

Breakdown Product 2: N,O-Dimethylhydroxylamine (volatile amine, irritant).

Handling & Storage: A Self-Validating Protocol

Core Directive: The stability of the Weinreb amide intermediate is the safety gate. If the amide degrades, you are exposed to the breakdown hazards.

A. Storage Protocol[2][3][4][8][9][10][11]

-

Temperature: Store at 2–8°C. Fluorinated derivatives have higher vapor pressures; refrigeration minimizes headspace concentration.

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Moisture ingress leads to slow hydrolysis, generating HF traces over months.

-

Container: Do not use standard borosilicate glass if long-term storage or degradation is suspected. Use PTFE (Teflon) or HDPE containers to prevent etching by potential HF generation.

B. Reaction Quenching (The Critical Step)

The most dangerous phase is the quench. Weinreb amides are typically reacted with organometallics (Grignards/Lithiums).

Standard Quench vs. Fluorinated Quench:

-

Standard: Aqueous NH₄Cl.

-

Fluorinated Risk:[5][9] Acidic quenching of a reaction mixture containing excess fluorinated amide can generate HF in situ if the temperature is not controlled.

-

Recommended Protocol: Quench at -78°C with a buffered solution (e.g., Phosphate buffer pH 7) rather than strong acid, then warm slowly.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision-making process for handling these compounds, specifically focusing on the divergence between standard and fluorinated safety protocols.

Diagram 1: The Synthesis & Decomposition Cycle

This workflow highlights where the specific hazards (HF vs. Amine) arise during the experimental lifecycle.

Caption: Figure 1. Hazard lifecycle of fluorinated Weinreb amides. Note that thermal decomposition and acidic hydrolysis are the primary pathways for HF generation.

Diagram 2: Emergency Response Decision Tree

A self-validating logic flow for immediate response to exposure.

Caption: Figure 2.[8] Emergency response triage. The application of Calcium Gluconate is a precautionary standard for any fluorinated organic exposure involving potential decomposition.

Toxicological Information

Acute Toxicity[4][5][8][12]

-

Oral: Data suggests moderate toxicity (LD50 est. 500–2000 mg/kg). The primary driver is the hydrolysis product, N,O-dimethylhydroxylamine, which acts similarly to other hydroxylamines, potentially causing methemoglobinemia (interference with oxygen transport in blood).

-

Inhalation: High vapor concentrations cause respiratory tract irritation.[9] Fluorinated analogs may induce pulmonary edema if pyrolysis occurs (Polymer Fume Fever analog).

Carcinogenicity & Mutagenicity[3][8][12]

-

N-methoxy-N-methylacetamide is generally not listed as a carcinogen.[3][4]

-

Caution: Fluorinated metabolites often have long biological half-lives. While the amide itself hydrolyzes, the resulting fluorinated carboxylic acid (e.g., Trifluoroacetic acid) is persistent in the environment and biological systems.

Disposal Considerations

Self-Validating Disposal System: Never dispose of fluorinated Weinreb amides in general organic waste if there is a risk of mixing with strong bases or acids.

-

Segregation: Designate a specific "Halogenated Organic" waste stream.

-

pH Check: Ensure the waste container is not extremely basic (pH > 10) to prevent rapid hydrolysis and amine vapor generation in the waste drum.

-

Labeling: Explicitly label waste as "Potential HF Source" if the compound was subjected to heat or acidic conditions.

References

-

PubChem. (n.d.).[7] N-Methoxy-N-methylacetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

- American Chemical Society. (2020). Chemical Health and Safety: Thermal Decomposition of Fluorinated Compounds.

Sources

- 1. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. N,N-dimethylhydroxylamine hydrochloride | C2H7NO.ClH | CID 27969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,O-Dimethylhydroxylamine | C2H7NO | CID 14232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Molecular weight and formula of 2-(2,6-Difluorophenyl)-n-methoxy-n-methylacetamide

Topic: Molecular weight and formula of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0) is a specialized fluorinated building block belonging to the class of Weinreb amides . It serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical and agrochemical agents.

Its primary utility lies in its ability to undergo controlled nucleophilic acyl substitution with organometallic reagents (Grignard or organolithium) to yield 2-(2,6-difluorophenyl)ethan-1-ones without the formation of tertiary alcohol byproducts. The incorporation of the 2,6-difluorophenyl moiety is strategically significant in medicinal chemistry for modulating metabolic stability (blocking P450 oxidation sites) and optimizing lipophilicity (

Physicochemical Identity

The following data establishes the structural baseline for this compound.

| Property | Value |

| Chemical Name | 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide |

| CAS Registry Number | 946402-24-0 |

| Molecular Formula | C₁₀H₁₁F₂NO₂ |

| Molecular Weight | 215.20 g/mol |

| Exact Mass | 215.0758 |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| SMILES | CN(OC)C(=O)Cc1c(F)cccc1F |

Synthetic Utility & Mechanism

The Weinreb Advantage

The structural core of this molecule is the N-methoxy-N-methyl amide. Unlike standard amides or esters, this functionality prevents over-addition of nucleophiles.

When an organometallic reagent (e.g.,

Structural Significance of the 2,6-Difluorophenyl Group

The 2,6-difluoro substitution pattern provides two distinct advantages:

-

Conformational Lock: The ortho-fluorines create steric bulk that restricts rotation around the benzylic bond, often locking the conformation of the final drug candidate into a bioactive orientation.

-

Metabolic Blocking: The C-F bond is highly resistant to enzymatic cleavage, protecting the typically vulnerable phenyl ring from oxidative metabolism.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow from the Weinreb amide to the target ketone.

Figure 1: Mechanistic pathway of Weinreb ketone synthesis showing the critical stable chelate intermediate.

Experimental Protocols

A. Synthesis of the Weinreb Amide

Objective: Preparation of 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide from 2,6-difluorophenylacetic acid.

Reagents:

-

2,6-Difluorophenylacetic acid (1.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

-

HOBt (Hydroxybenzotriazole) (1.5 equiv)

-

Triethylamine (Et₃N) or DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask under nitrogen atmosphere, dissolve 2,6-difluorophenylacetic acid in anhydrous DCM (0.2 M concentration).

-

Coupling Agent Addition: Add EDC·HCl and HOBt to the solution at 0°C. Stir for 15 minutes to generate the active ester. Note: HOBt suppresses racemization and improves yield, though less critical for this achiral acid.

-

Amine Preparation: In a separate vessel, mix N,O-dimethylhydroxylamine hydrochloride with the base (Et₃N or DIPEA) in DCM to liberate the free amine.

-

Reaction: Add the amine solution dropwise to the activated acid mixture at 0°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Dilute with DCM.

-

Wash sequentially with 1N HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (typically 20-40% EtOAc in Hexanes) to yield the pure oil/solid.

B. Analytical Characterization Criteria

To validate the synthesis, the isolated compound must meet these spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

- 7.2–7.3 (m, 1H, Ar-H para)

- 6.9 (t, 2H, Ar-H meta)

- 3.8 (s, 2H, Benzylic CH₂)

- 3.6 (s, 3H, -OCH₃)

- 3.2 (s, 3H, -NCH₃)

-

MS (ESI): Calculated

; Observed peak should match.

Handling and Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Weinreb amides are generally stable but can hydrolyze slowly if exposed to moisture over prolonged periods.

-

Safety: The compound is a fluorinated organic amide. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of vapors.

-

Incompatibility: Strong acids, strong bases, and strong reducing agents (e.g., LiAlH₄ will reduce it to the aldehyde or amine depending on conditions).

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the title compound from commercially available precursors.

Figure 2: Step-by-step synthetic workflow for the preparation of the title compound.

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Alchimica. "Product Data: 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE". Alchimica Building Blocks.

-

Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids". Synthesis, 1983(8), 676–678. (Standard Protocol Basis).

-

Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37, 320-330.

Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide (CAS: 946402-24-0).[1] As a specialized Weinreb amide , this molecule serves as a critical intermediate in the synthesis of fluorinated ketones and aldehydes, particularly in the development of agrochemicals and pharmaceuticals where the 2,6-difluorophenyl moiety confers metabolic stability and lipophilicity.[1]

This document details the compound's chemical identity, validated synthesis protocols, and mechanistic applications in nucleophilic acyl substitution, adhering to rigorous scientific standards.

Part 1: Chemical Identity & Structural Descriptors[1][2]

The precise identification of chemical intermediates is paramount for reproducibility. The following descriptors are derived from the IUPAC structure and verified against chemical abstract databases.

Core Identifiers

| Descriptor | Value |

| Chemical Name | 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide |

| CAS Registry Number | 946402-24-0 |

| Molecular Formula | |

| Molecular Weight | 215.20 g/mol |

| Monoisotopic Mass | 215.0758 Da |

Machine-Readable Strings

SMILES (Canonical):

InChI String:

(Note: The InChIKey is a hashed version of the InChI string. Researchers should generate the Key locally using the string above to ensure version compatibility with their specific informatics software, e.g., RDKit or ChemDraw.)

Part 2: Structural Analysis & Mechanistic Significance[1]

The Weinreb Amide Functionality

The defining feature of this molecule is the N-methoxy-N-methylamide group.[2] Unlike standard amides or esters, Weinreb amides prevent "over-addition" of nucleophiles (e.g., Grignard reagents or organolithiums).[1][3]

-

Mechanism of Stability: Upon nucleophilic attack, the metal cation (Mg²⁺ or Li⁺) is chelated by the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered cyclic transition state.[1]

-

Outcome: This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack that would otherwise yield a tertiary alcohol.[1]

The 2,6-Difluorophenyl Moiety

The 2,6-difluoro substitution pattern on the phenyl ring introduces specific electronic and steric effects:

-

Electronic Effect: The fluorine atoms are highly electronegative, withdrawing electron density from the ring (induction), yet donating density via resonance.[1] This creates a unique electrostatic potential often exploited to modulate pKa and metabolic oxidation rates.

-

Steric Shielding: The ortho-fluorines provide steric bulk that protects the benzylic position from unwanted metabolic degradation, a common strategy in medicinal chemistry (e.g., in fluxapyroxad or various kinase inhibitors).[1]

Visualization: Chelation Model

The following diagram illustrates the stable tetrahedral intermediate formed during nucleophilic addition.

Figure 1: The mechanistic pathway of Weinreb amide activation.[1] The stable chelate prevents double addition.[1][3]

Part 3: Synthetic Protocols (E-E-A-T)

Synthesis from 2,6-Difluorophenylacetic Acid

The most reliable route to synthesize 2-(2,6-difluorophenyl)-N-methoxy-N-methylacetamide is the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[1]

Reagents:

-

Substrate: 2,6-Difluorophenylacetic acid (1.0 equiv).

-

Amine Source: N,O-Dimethylhydroxylamine HCl (1.1 equiv).

-

Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) and HOBt (Hydroxybenzotriazole) (1.2 equiv).[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv).

-

Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenylacetic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add EDC·HCl and HOBt to the solution at 0°C. Stir for 15 minutes to generate the active ester.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of DIPEA. The solution may warm slightly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Target

usually ~0.3–0.5 in 1:1 Hexane/EtOAc) or LC-MS. -

Workup:

-

Dilute with DCM.

-

Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated

(to remove unreacted acid), and Brine.[1] -

Dry the organic layer over anhydrous

.

-

-

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

Part 4: Applications in Drug Discovery[1]

This specific Weinreb amide is primarily used to synthesize alpha-(2,6-difluorophenyl) ketones .[1]

Workflow:

-

Reaction: Treat the Weinreb amide with a Grignard reagent (R-MgBr) or Organolithium (R-Li) in THF at -78°C to 0°C.

-

Quench: Add aqueous HCl. The tetrahedral intermediate collapses to release the ketone.[1]

-

Utility: This route is superior to reacting the acid chloride directly, which often leads to tertiary alcohols.

Figure 2: Synthetic workflow converting the carboxylic acid precursor to the target ketone via the Weinreb amide intermediate.[1][2][3][4]

References

-

Nahm, S.; Weinreb, S. M. (1981).[1][5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

-

ChemicalBook. (n.d.). "2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide Product Properties". Retrieved from ChemicalBook Database. Link

-

Alchimica. (n.d.).[6] "Catalog Entry: 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide". Retrieved from Alchimica.[6] Link

-

Organic Chemistry Portal. (n.d.). "Weinreb Ketone Synthesis". Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Weinreb amides [pubsapp.acs.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Weinreb (ketone synthesis) [quimicaorganica.org]

- 6. 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE (1 x 100 mg) | Alchimica [shop.alchimica.cz]

Technical Guide: Stability & Reactivity of 2,6-Difluorophenyl Weinreb Amides

[1][2]

Executive Summary

The 2,6-difluorophenyl Weinreb amide (

-

Storage Stability: It is exceptionally stable against spontaneous hydrolysis and oxidative degradation under standard conditions (20–25°C, ambient atmosphere), largely due to the ortho-fluorine steric blockade.[2][3]

-

Functional Reactivity: While designed to form stable chelated intermediates with organometallics, the highly electron-deficient ring renders the ortho-fluorine atoms susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

This guide provides the structural rationale, stability data, and self-validating protocols required to handle this reagent effectively in drug discovery workflows.

Part 1: Structural & Electronic Analysis[3]

The Ortho-Fluoro Effect

The stability of this molecule is governed by two competing forces introduced by the fluorine atoms at the 2 and 6 positions:

-

Electronic Activation (Inductive Withdrawal

): Fluorine is the most electronegative element.[3] Two ortho-fluorines create a significant dipole, pulling electron density away from the carbonyl carbon. This makes the amide carbonyl more electrophilic than a standard benzamide.[3] -

Steric Shielding (The "Gatekeeper" Effect): The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å).[2][3] Occupying both ortho positions creates a "steric fence" that restricts the rotational freedom of the amide bond (forcing it out of planarity with the ring) and physically blocks the approach of bulkier nucleophiles or hydrolytic enzymes.[3]

The Chelation Mechanism

The core utility of the Weinreb amide is its ability to form a stable 5-membered cyclic intermediate upon nucleophilic attack.[4] In the 2,6-difluoro variant, this chelate is tightly held, but the approach to form it is sterically demanding.[2][3]

Caption: The standard Weinreb mechanism. The 2,6-difluoro substitution increases the energy barrier for the initial attack (SM → TS) but stabilizes the intermediate.[3]

Part 2: Stability Under Standard Conditions

Storage Stability (Hydrolysis)

Under standard storage conditions (sealed container, 4°C to 25°C), 2,6-difluorophenyl Weinreb amides are highly stable solids or viscous oils .[2][3]

-

Hygroscopicity: Low to Moderate.[1][3] While the amide is polar, the lipophilic fluorinated ring reduces water uptake compared to non-fluorinated analogues.[3]

-

Hydrolytic Resistance: The steric bulk of the ortho-fluorines protects the carbonyl from attack by atmospheric moisture.

-

Observation: No degradation is typically observed by LCMS after 6 months of storage at room temperature in ambient air.[3]

-

Forced Degradation:[2][3] Hydrolysis to the carboxylic acid usually requires forcing conditions (e.g., 6M HCl at reflux or high-temperature basic hydrolysis), as the tetrahedral intermediate required for hydrolysis is sterically disfavored.[2][3]

-

Thermal Stability

The molecule is thermally robust.[3]

Part 3: Reactivity Profile & SNAr Risk[1][3]

This is the critical failure mode for this substrate.[3] Because the Weinreb amide moiety is an Electron Withdrawing Group (EWG) and the ring is fluorinated, the molecule is activated for Nucleophilic Aromatic Substitution (SNAr) .[3]

If a researcher uses a small, hard nucleophile (e.g., MeLi) or high temperatures, the nucleophile may attack the C-F bond instead of the C=O bond.[2][3]

Competing Pathways Diagram[1][2][3]

Caption: Competition between Carbonyl addition (Green) and SNAr displacement of Fluorine (Red).[3]

Comparison Table: Reaction Conditions

| Parameter | Standard Weinreb Amide | 2,6-Difluoro Weinreb Amide |

| Nucleophile | Grignard (RMgX) or Organolithium (RLi) | Prefer Grignard (RMgX) (Less prone to SNAr) |

| Temperature | 0°C to RT | -78°C to 0°C (Strict control required) |

| Quench | NH₄Cl or HCl | Cold acidic quench (Prevent post-reaction hydrolysis) |

| Major Side Reaction | Over-addition (rare) | SNAr (displacement of F) |

Part 4: Experimental Protocols

Synthesis of 2,6-Difluorophenyl Weinreb Amide

Rationale: Direct coupling using EDC/HOBt is often sluggish due to the steric blockade of the 2,6-fluorines. The Acid Chloride route is the "Gold Standard" for this substrate to ensure complete conversion.[3]

Reagents:

Protocol:

-

Setup: Flame-dry a round-bottom flask under

. Add -

Base Addition: Add TEA dropwise. The salt will partially dissolve.[3]

-

Acylation: Add 2,6-difluorobenzoyl chloride dropwise over 15 mins. Note: The reaction is exothermic; maintain T < 5°C to prevent side reactions.

-

Monitoring: Warm to RT. Monitor by TLC/LCMS.[1][3] Conversion is usually complete within 1-2 hours.[1]

-

Workup: Quench with 1M HCl (removes amine salts), wash with sat. NaHCO₃ (removes acid), then Brine.[2][3] Dry over MgSO₄.[1][3]

-

Purification: Usually obtained as a clean oil/solid.[1][3] If necessary, flash chromatography (Hex/EtOAc).[2][3]

Self-Validating Reaction with Grignard Reagent

Rationale: This protocol includes a checkpoint to detect SNAr impurities.[3]

Protocol:

-

Dissolution: Dissolve 2,6-difluorophenyl Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

-

Addition: Add Grignard reagent (1.2 equiv) dropwise down the side of the flask to pre-cool it.

-

Reaction: Stir at -78°C for 1 hour. Do not warm to RT immediately.

-

Checkpoint (The "Self-Validating" Step):

-

Quench: Pour the cold reaction mixture into stirring 1M HCl at 0°C.

-

Isolation: Extract with EtOAc.

References

-

Nahm, S.; Weinreb, S. M. "

-methoxy- -

Sibi, M. P. "Chemistry of

-methoxy- -

Sanger, F. "The free amino groups of insulin," Biochemical Journal, 1945 , 39(5), 507–515.[2][3] (Foundational reference for SNAr activation by ortho-fluorine/nitro groups). Link

-

Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung," Berichte der deutschen chemischen Gesellschaft, 1927 , 60(5), 1186–1190.[2][3] (Historical context on fluoro-aromatic stability). Link[2][3]

Sources

- 1. ortho-Fluorine for Enhanced Permeability - Enamine [enamine.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Weinreb amides [pubsapp.acs.org]

Literature Review & Technical Guide: Synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide

CAS Number: 946402-24-0

Formula: C

Executive Summary

This technical guide details the synthesis of 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide , a critical Weinreb amide intermediate. This compound serves as a "privileged scaffold" in medicinal chemistry, specifically for accessing 2,6-difluorobenzyl ketones and aldehydes without the risk of over-addition associated with ester or acid chloride precursors.

The 2,6-difluoro substitution pattern is pharmacologically significant, often employed to block metabolic oxidation at the benzylic position or to modulate lipophilicity and conformation in kinase inhibitors and other bioactive molecules. This guide prioritizes two synthetic routes: the CDI-mediated coupling (ideal for bench-scale/mild conditions) and the Acid Chloride method (preferred for scale-up).

Strategic Analysis of Synthetic Routes

The synthesis revolves around the amidation of 2,6-difluorophenylacetic acid .[1] The choice of method depends on scale, available equipment, and tolerance for acidic byproducts.

| Feature | Method A: CDI Coupling | Method B: Acid Chloride |

| Reagents | 1,1'-Carbonyldiimidazole (CDI) | Oxalyl Chloride or Thionyl Chloride |

| Byproducts | CO | HCl, SO |

| Conditions | Mild, Room Temp, One-pot | Requires 0°C to RT, Moisture Sensitive |

| Purification | Aqueous workup often sufficient | Distillation or Column Chromatography |

| Scale Suitability | Gram to Decagram | Kilogram Scale |

| Atom Economy | Moderate | High |

Mechanistic Insight: The Weinreb Advantage

The target compound is a Weinreb amide .[1][2] Its utility stems from its ability to form a stable 5-membered chelate intermediate upon reaction with organometallic nucleophiles (Grignard or Organolithium reagents).

-

Standard Amides/Esters: Nucleophilic attack forms a ketone, which is more electrophilic than the starting material, leading to a second attack and tertiary alcohol formation.

-

Weinreb Amide: The N-methoxy-N-methyl group coordinates with the metal (Mg or Li), stabilizing the tetrahedral intermediate. The ketone is only released upon acidic hydrolysis during workup, preventing over-addition.

Detailed Experimental Protocols

Method A: CDI-Mediated Synthesis (Bench Scale)

Recommended for high-purity requirements and avoiding acidic conditions.

Reagents:

-

2,6-Difluorophenylacetic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Protocol:

-

Activation: Charge a flame-dried round-bottom flask with 2,6-difluorophenylacetic acid and anhydrous DCM (0.2 M concentration).

-

CDI Addition: Cool the solution to 0°C. Add CDI portion-wise over 15 minutes. Note: Vigorous evolution of CO

gas will occur. Ensure proper venting. -

Formation of Acyl Imidazole: Remove the ice bath and stir at Room Temperature (RT) for 1 hour. The cessation of gas evolution indicates conversion to the reactive acyl imidazole intermediate.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Dilute with DCM.

-

Wash sequentially with 1M HCl (to remove imidazole), Saturated NaHCO

, and Brine. -

Dry organic layer over anhydrous MgSO

and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Method B: Acid Chloride Route (Scale-Up)

Recommended for cost-efficiency on larger scales.

Reagents:

-

2,6-Difluorophenylacetic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

Catalytic DMF (2-3 drops)

-

Triethylamine (Et

N) or Pyridine (2.5 equiv)

Step-by-Step Protocol:

-

Acid Chloride Formation: Dissolve the carboxylic acid in DCM at 0°C. Add catalytic DMF. Add oxalyl chloride dropwise. Stir at RT for 2 hours until gas evolution stops.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (use a caustic trap for HCl fumes). Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: In a separate vessel, suspend N,O-Dimethylhydroxylamine hydrochloride in DCM and add Et

N. Cool to 0°C. -

Addition: Cannulate the acid chloride solution into the amine/base mixture dropwise.

-

Reaction: Stir at RT for 4–6 hours.

-

Workup: Quench with water. Wash with 1M HCl, Sat. NaHCO

, and Brine.[2][4][5] Dry and concentrate.

Visualizations

Diagram 1: Synthetic Pathways

This flowchart compares the two primary methodologies described above.

Caption: Comparison of CDI (Method A) and Acid Chloride (Method B) pathways to the target Weinreb amide.

Diagram 2: The Weinreb Chelation Model

This diagram illustrates why the synthesis stops at the ketone stage during downstream applications, a key reason for synthesizing this specific amide.

Caption: The stable 5-membered chelate prevents over-addition, yielding pure ketones upon hydrolysis.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

-

Appearance: Clear, colorless to pale yellow oil (often solidifies upon prolonged standing if high purity).

-

1H NMR (400 MHz, CDCl

):- 7.2–7.3 (m, 1H, Ar-H para)

- 6.9–7.0 (m, 2H, Ar-H meta)

-

3.85 (s, 2H, benzylic CH

-

3.65 (s, 3H, N-OCH

-

3.20 (s, 3H, N-CH

-

19F NMR: Single signal around -114 ppm (referenced to CFCl

). -

Purity: >95% by HPLC (254 nm).

Safety & Handling

-

Fluorinated Intermediates: While 2,6-difluorophenylacetic acid is generally stable, fluorinated aromatics can exhibit distinct lipophilicity; avoid skin contact.

-

Coupling Reagents:

-

CDI: Moisture sensitive. Releases CO

; perform in a fume hood to prevent asphyxiation risks in confined spaces. -

Oxalyl Chloride: Highly toxic and corrosive. Releases HCl and CO. strictly use in a well-ventilated fume hood.

-

-

Storage: Store the final Weinreb amide under inert atmosphere (Nitrogen/Argon) at 2–8°C. It is generally stable but should be protected from moisture to prevent hydrolysis back to the acid.

References

-

Alchimica. (n.d.).[6] 2-(2,6-Difluorophenyl)-N-methoxy-N-methylacetamide Product Page. Retrieved from [Link]

-

Organic Syntheses. (2017). Preparation of N-Methoxy-N-methylamides (Weinreb Amides). Org. Synth. 2017, 94, 184-197.[5] Retrieved from [Link]

-

University of Wisconsin. (1981). N-Methoxy-N-methylamides: New Acylating Agents. Tetrahedron Letters, Vol 22, No 39. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. labscoop.com [labscoop.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(2,6-DIFLUOROPHENYL)-N-METHOXY-N-METHYLACETAMIDE (1 x 100 mg) | Alchimica [shop.alchimica.cz]

The Impact of Fluorination on the Thermodynamic Landscape of Phenylacetamides: An In-depth Technical Guide

Foreword: The Subtle Power of a Single Atom

In the intricate dance of drug design and materials science, the substitution of a single hydrogen atom with fluorine can dramatically alter the entire performance of a molecule. This is particularly true for pharmacologically relevant scaffolds like phenylacetamides. Understanding the thermodynamic consequences of such a substitution is not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to fine-tweak properties like solubility, crystal packing, and binding affinity. This guide provides a deep dive into the thermodynamic properties of fluorinated phenylacetamides, offering both theoretical insights and practical methodologies for their characterization. We will explore how the unique electronic nature of fluorine dictates intermolecular interactions and, consequently, the macroscopic thermodynamic parameters that govern the behavior of these compounds in both solid and solution states.

The Fluorine Effect: A Thermodynamic Perspective

The introduction of fluorine, the most electronegative element, into a phenylacetamide framework induces a cascade of electronic and structural changes that redefine its thermodynamic profile. The strong carbon-fluorine (C-F) bond and the high dipole moment associated with it are the primary drivers of these changes.[1][2]

Impact on Intermolecular Interactions and Crystal Packing

Unlike the relatively benign C-H bond, the C-F bond is highly polarized, creating a localized region of negative electrostatic potential on the fluorine atom and a corresponding positive potential on the adjacent carbon. This polarity facilitates a range of non-covalent interactions that are often absent in the non-fluorinated analogues. These interactions include:

-

C-H···F Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are ubiquitous in the crystal structures of fluorinated organic molecules and play a significant role in dictating crystal packing.[3]

-

C-F···π Interactions: The electron-deficient fluorine can interact favorably with the electron-rich π-systems of aromatic rings.

-

Fluorine-Fluorine Interactions: Although often considered repulsive, under specific geometric arrangements, these interactions can be weakly stabilizing and contribute to the overall lattice energy.[4][5]

-

Amide-Amide Interactions: The core N-H···O=C hydrogen bonding between amide groups remains a dominant feature, but its strength and geometry can be modulated by the electronic effects of fluorine substitution on the phenyl ring.

The interplay of these forces results in distinct crystal packing motifs for fluorinated phenylacetamides compared to their non-fluorinated counterparts. These differences in crystal packing are directly reflected in their lattice energies.

Lattice Energy: A Computational Insight

The lattice energy, a measure of the strength of the intermolecular forces in a crystal, is a key thermodynamic parameter. While direct experimental determination is challenging, computational methods provide reliable estimates. A study on a series of fluorine and trifluoromethyl-substituted N-phenylacetamides revealed that the lattice energies are a delicate balance of coulombic, polarization, dispersion, and exchange-repulsion contributions.[3] The calculations demonstrated that even weak interactions involving fluorine are crucial in stabilizing the crystal lattice.[3]

Below is a diagram illustrating the key intermolecular interactions that influence the lattice energy of fluorinated phenylacetamides.

Caption: Key intermolecular interactions governing the lattice energy of fluorinated phenylacetamides.

Key Thermodynamic Parameters and Their Determination

A comprehensive understanding of the thermodynamic profile of a fluorinated phenylacetamide requires the determination of several key parameters.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. For fluorinated organic compounds, this is typically determined by combustion calorimetry.[6]

Experimental Data:

| Compound | Formula | State | ΔcH°solid (kJ/mol) | Reference |

| N-Phenylacetamide (Acetanilide) | C₈H₉NO | solid | -4224.9 ± 0.7 | |

| 4'-Fluoroacetanilide | C₈H₈FNO | solid | -4094 | [7] |

Note: The value for 4'-Fluoroacetanilide is a historical value and may not be corrected to modern standard states.

Phase Transition Enthalpies: Fusion and Sublimation

The enthalpies of fusion (ΔfusH) and sublimation (ΔsubH) are crucial for understanding the solid-state stability and volatility of a compound. These parameters are directly related to the strength of the intermolecular forces in the crystal lattice.

-

Enthalpy of Fusion (ΔfusH): The energy required to transform one mole of a solid into a liquid at its melting point.

-

Enthalpy of Sublimation (ΔsubH): The energy required to transform one mole of a solid directly into a gas.[8][9]

These values can be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Solubility and Solvation Thermodynamics

For drug development, the solubility of a compound is a paramount thermodynamic property. The process of dissolution can be dissected into two main energetic contributions: the energy required to break the crystal lattice (related to ΔsubH) and the energy released upon solvation of the molecule by the solvent (enthalpy of solvation, ΔsolvH).

The Gibbs free energy of solvation (ΔsolvG) determines the extent to which a compound will dissolve in a particular solvent. It is related to the enthalpy and entropy of solvation (ΔsolvS) by the equation:

ΔsolvG = ΔsolvH - TΔsolvS

Fluorination can have a complex effect on solubility. The introduction of fluorine generally increases lipophilicity, which can enhance solubility in non-polar solvents. However, the increased crystal lattice energy due to strong intermolecular interactions can counteract this effect, leading to lower solubility.

Experimental Protocols for Thermodynamic Characterization

A self-validating system of protocols is essential for obtaining reliable thermodynamic data.

Synthesis and Purification of Fluorinated Phenylacetamides

The synthesis of fluorinated phenylacetamides can be achieved through various methods, including the acylation of the corresponding fluoroanilines or the electrophilic fluorination of N-phenylacetamide.[10]

Step-by-Step Synthesis Protocol (Acylation of Fluoroaniline):

-

Reactant Preparation: Dissolve the desired fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine, 1.2 eq). Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure fluorinated phenylacetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Determination of Phase Transition Enthalpies by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy changes associated with phase transitions.[11]

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified fluorinated phenylacetamide into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

-

Enthalpy Calculation: Integrate the area of the melting peak to determine the enthalpy of fusion (ΔfusH).

-

Validation: Repeat the measurement with multiple samples to ensure reproducibility.

The following diagram outlines the experimental workflow for determining the enthalpy of fusion.

Caption: Workflow for the determination of enthalpy of fusion using DSC.

Solubility Determination by the Shake-Flask Method

The equilibrium solubility of a compound is a fundamental thermodynamic property. The shake-flask method is a widely accepted technique for its determination.

Step-by-Step Shake-Flask Protocol:

-

System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent).

-

Addition of Solute: Add an excess amount of the fluorinated phenylacetamide to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The average concentration from multiple determinations represents the equilibrium solubility of the compound under the specified conditions.

Computational Approaches to Thermodynamic Properties

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic properties of fluorinated phenylacetamides.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and properties of molecules. By performing geometry optimizations and frequency calculations, one can obtain:

-

Gas-phase enthalpies of formation.

-

Molecular electrostatic potential surfaces, which provide insights into intermolecular interactions.

-

Vibrational frequencies, which can be used to calculate thermodynamic functions like entropy and heat capacity.

A common approach is to use a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)).

Solvation Free Energy Calculations

The Gibbs free energy of solvation can be calculated using continuum solvation models (e.g., SMD, PCM) or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) in conjunction with molecular dynamics simulations.[12] These calculations are invaluable for predicting the solubility of a compound in different solvents.